molecular formula C10H9BrF3NOS B14064239 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14064239
M. Wt: 328.15 g/mol
InChI Key: ZXHLMMJFKOBDAY-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-7(16)4-6-2-1-3-8(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

ZXHLMMJFKOBDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)SC(F)(F)F)CC(=O)CBr

Origin of Product

United States

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